Technical Monograph: Physicochemical Profiling and Synthesis of Adamantan-1-yl-(2-ethoxybenzyl)amine HCl
Technical Monograph: Physicochemical Profiling and Synthesis of Adamantan-1-yl-(2-ethoxybenzyl)amine HCl
Executive Summary & Core Directive
Adamantan-1-yl-(2-ethoxybenzyl)amine HCl is a lipophilic, tricyclic amine scaffold often utilized in medicinal chemistry as a modulator of ion channels (specifically NMDA receptors) or as a viral M2 channel blocker analog. Its structure combines the bulky, lipophilic adamantane cage—essential for crossing the blood-brain barrier (BBB)—with a polarizable ethoxybenzyl moiety that enhances receptor binding affinity through pi-stacking and hydrogen bonding interactions.
This guide provides a definitive technical reference for the molecular specifications, synthesis, and analytical validation of this compound. It is designed to move beyond basic catalog data, offering the "why" and "how" necessary for rigorous experimental application.
Physicochemical Specifications
The following data represents the theoretical and experimental baseline for C19H27NO · HCl . Researchers must verify these parameters against their specific lot certificates, as hydration states can vary.
Table 1: Molecular Identity & Constants[1]
| Property | Specification | Technical Note |
| IUPAC Name | N-(2-ethoxybenzyl)adamantan-1-amine hydrochloride | Formal nomenclature for regulatory documentation. |
| Common Name | Adamantan-1-yl-(2-ethoxybenzyl)amine HCl | Often referred to as an "Amantadine derivative." |
| Free Base Formula | C₁₉H₂₇NO | The active pharmacophore before salt formation. |
| Salt Formula | C₁₉H₂₇NO · HCl | The stable, crystalline form used in formulations. |
| Molecular Weight | 321.89 g/mol | Calculated for the monohydrochloride salt. |
| Free Base MW | 285.43 g/mol | Used for molarity calculations in biological assays. |
| Appearance | White to Off-White Crystalline Solid | Discoloration (yellowing) indicates oxidation of the amine. |
| Solubility | DMSO (>20 mg/mL), Ethanol, Water (Low) | The adamantane cage significantly reduces aqueous solubility; use DMSO for stock solutions. |
| pKa (Calc.) | ~10.2 (Amine) | Highly basic; exists almost exclusively as a cation at physiological pH (7.4). |
Table 2: Elemental Composition (HCl Salt)
| Element | Symbol | Count | Mass % |
| Carbon | C | 19 | 70.89% |
| Hydrogen | H | 28 | 8.77% |
| Chlorine | Cl | 1 | 11.01% |
| Nitrogen | N | 1 | 4.35% |
| Oxygen | O | 1 | 4.97% |
Synthetic Pathway: Reductive Amination
The most robust method for synthesizing this compound is the Reductive Amination of 1-adamantylamine with 2-ethoxybenzaldehyde. This route is preferred over direct alkylation because it avoids over-alkylation (formation of tertiary amines) and proceeds under mild conditions compatible with the ether functionality.
Reaction Mechanism & Logic
The reaction proceeds in two distinct phases:
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Imine Formation: The amine attacks the aldehyde carbonyl to form a Schiff base (imine) intermediate. This is an equilibrium process often driven by dehydrating agents.
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Reduction: The imine is selectively reduced to the secondary amine using a borohydride reagent. Sodium Triacetoxyborohydride (STAB) is the reagent of choice here because it is mild enough to reduce the imine without reducing the aldehyde starting material, allowing for a "one-pot" procedure.
Synthesis Diagram (DOT)
Figure 1: One-pot reductive amination workflow using Sodium Triacetoxyborohydride (STAB).
Detailed Protocol
Scale: 10 mmol equivalent.
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Solvation: In a round-bottom flask, dissolve 1-Adamantylamine (1.51 g, 10 mmol) and 2-ethoxybenzaldehyde (1.50 g, 10 mmol) in dry Dichloromethane (DCM, 50 mL).
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Catalysis: Add Glacial Acetic Acid (0.6 mL, 10 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes under Nitrogen.
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Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.
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Expert Tip: Do not use NaBH4 here; it is too strong and will reduce the aldehyde before it reacts with the amine.
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Reaction: Allow to warm to RT and stir overnight (12–16 hours). Monitor by TLC (System: 5% MeOH in DCM).
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Quench & Workup:
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Quench with saturated NaHCO3 (aqueous).
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Extract organic layer (DCM). Wash with Brine.[1]
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Dry over Na2SO4 and concentrate in vacuo to yield the crude oil (Free Base).
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Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise until no further precipitate forms. Filter the white solid and wash with cold ether.
Analytical Validation (Quality Control)[1]
Trustworthiness in data requires a self-validating analytical loop.[2] Do not proceed to biological assays until the following criteria are met.
Proton NMR (1H-NMR)
Solvent: DMSO-d6[3]
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Adamantane Cage: Multiplets at δ 1.6 – 2.1 ppm (15H). Look for the characteristic integration pattern (6H, 6H, 3H).[3]
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Benzylic CH2: A singlet or doublet (if protonated) around δ 3.9 – 4.1 ppm (2H). This proves the connection between the cage and the ring.
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Ethoxy Group:
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Triplet at δ 1.3 ppm (3H, -CH3).
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Quartet at δ 4.0 ppm (2H, -OCH2-).
-
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Aromatic Ring: Multiplets at δ 6.9 – 7.3 ppm (4H).
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Amine Proton: Broad singlet (exchangable with D2O) often shifted downfield (>8 ppm) in the HCl salt.
Mass Spectrometry (LC-MS)
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Method: ESI+ (Electrospray Ionization, Positive mode).
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Target Ion: Look for [M+H]+ = 286.2 m/z .
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Note: You will observe the mass of the free base (286), not the salt (321). The HCl dissociates in the LC-MS source.
Biological Context & Handling
Structure-Activity Relationship (SAR)
This molecule is a classic Channel Blocker Pharmacophore .
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Adamantane Head: Fits into the hydrophobic pore of ion channels (e.g., NMDA, M2 viral channel).
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Amine Linker: Mimics the hydronium ion, interacting with the selectivity filter or gating mechanism via hydrogen bonding.
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Ethoxybenzyl Tail: Provides secondary binding interactions (hydrophobic/pi-stacking) in the channel vestibule, potentially increasing potency or residence time compared to unsubstituted Amantadine.
Storage & Stability
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Hygroscopicity: As an amine hydrochloride, the substance is hygroscopic. Store in a desiccator at -20°C.
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Solution Stability: Stock solutions in DMSO are stable for 3 months at -20°C. Aqueous solutions should be prepared fresh to prevent hydrolysis or precipitation due to the lipophilic adamantane group.
References
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PubChem Compound Summary. Amantadine Hydrochloride (Structural Analog Reference). National Center for Biotechnology Information. Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol validation). Retrieved from [Link]
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Wishart, D. S., et al. (2018). DrugBank: a comprehensive database for drugs and drug targets. (Reference for Adamantane pharmacokinetics). Retrieved from [Link]
